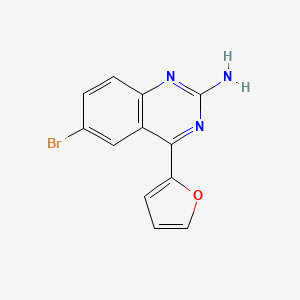

A2AAR antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8BrN3O |

|---|---|

Molecular Weight |

290.11 g/mol |

IUPAC Name |

6-bromo-4-(furan-2-yl)quinazolin-2-amine |

InChI |

InChI=1S/C12H8BrN3O/c13-7-3-4-9-8(6-7)11(16-12(14)15-9)10-2-1-5-17-10/h1-6H,(H2,14,15,16) |

InChI Key |

XDIROSBRBKJBMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of A2A Adenosine Receptor Antagonists: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The A2A adenosine receptor (A2AAR), a G-protein coupled receptor (GPCR), has emerged as a compelling target for therapeutic intervention in a range of neurological and immunological disorders. Its strategic location in the basal ganglia has made it a focal point for the development of non-dopaminergic treatments for Parkinson's disease, while its role in modulating immune responses has opened new avenues in immuno-oncology. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of A2AAR antagonists, detailing the core methodologies, signaling pathways, and key chemical scaffolds that have defined the field.

Core Concepts: The A2AAR Signaling Cascade

The A2AAR is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon agonist binding, such as with the endogenous ligand adenosine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein targets, modulating their activity and leading to the physiological response. A2AAR antagonists competitively bind to the receptor, preventing agonist-induced activation of this signaling cascade.

The Discovery Workflow: From Target to Lead Candidate

The discovery of novel A2AAR antagonists follows a structured, multi-stage process that integrates computational and experimental methodologies. This workflow is designed to efficiently identify, characterize, and optimize potent and selective lead compounds.

Key Chemical Scaffolds and Synthesis

A2AAR antagonists are broadly classified into two major categories: xanthine and non-xanthine derivatives.

Xanthine-Based Antagonists

The discovery of the non-selective adenosine antagonist properties of caffeine, a xanthine, laid the groundwork for the development of more potent and selective A2AAR antagonists. Istradefylline (KW-6002) is a prominent example of a selective xanthine-based A2AAR antagonist approved for the treatment of Parkinson's disease.[1]

Table 1: Pharmacological Data of Representative Xanthine-Based A2AAR Antagonists

| Compound | A2AAR Ki (nM) | A1AR Ki (nM) | Selectivity (A1/A2A) |

| Caffeine | 12,000 | 20,000 | 0.6 |

| Theophylline | 10,000 | 13,000 | 0.77 |

| Istradefylline | 2.2 | 160 | 72.7 |

Non-Xanthine Antagonists

To overcome some of the limitations of xanthine-based compounds, such as off-target effects, significant efforts have been directed towards the discovery of non-xanthine A2AAR antagonists. These compounds often exhibit high potency and selectivity. Preladenant and ZM241385 are well-characterized examples of this class.

Table 2: Pharmacological Data of Representative Non-Xanthine A2AAR Antagonists

| Compound | A2AAR Ki (nM) | A1AR Ki (nM) | Selectivity (A1/A2A) |

| Preladenant | 1.1 | >1000 | >909 |

| ZM241385 | 0.48 | 130 | 271 |

| Tozadenant | 2.1 | 2,300 | 1095 |

| Ciforadenant | 3.54 | 191 | 54 |

Representative Synthesis: A Non-Xanthine Scaffold

The synthesis of potent and selective non-xanthine A2AAR antagonists often involves the construction of a heterocyclic core, followed by the introduction of various substituents to modulate affinity and pharmacokinetic properties. The following diagram illustrates a generalized synthetic approach for a triazolopyrimidine-based antagonist.

Experimental Protocols

The characterization of novel A2AAR antagonists relies on a suite of robust in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the A2AAR. It involves the use of a radiolabeled ligand that specifically binds to the receptor.

Materials:

-

HEK293 cells stably expressing the human A2AAR

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [3H]-ZM241385)

-

Test compounds at various concentrations

-

Non-specific binding control (e.g., a high concentration of a known A2AAR antagonist)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare membranes from HEK293-hA2AAR cells.

-

In a 96-well plate, add membrane homogenate, radioligand, and either buffer, test compound, or non-specific binding control.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to antagonize the agonist-induced production of cAMP, thereby determining its functional potency (IC50 or Kb).

Materials:

-

HEK293 cells stably expressing the human A2AAR

-

Cell culture medium

-

A2AAR agonist (e.g., NECA or CGS21680)

-

Test compounds at various concentrations

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

-

Phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation

Protocol:

-

Seed HEK293-hA2AAR cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of the test antagonist or vehicle for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor.

-

Stimulate the cells with a fixed concentration of an A2AAR agonist (typically the EC80 concentration) for a specified time (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Construct a concentration-response curve for the antagonist's inhibition of the agonist-induced cAMP production.

-

Determine the IC50 value of the antagonist by non-linear regression analysis.

-

The antagonist's equilibrium dissociation constant (Kb) can be calculated from the IC50 value using the Schild equation if a full agonist dose-response curve is generated in the presence of multiple antagonist concentrations.

Conclusion

The discovery and synthesis of A2AAR antagonists represent a vibrant and evolving field of medicinal chemistry. The development of highly potent and selective antagonists has provided valuable tools for dissecting the physiological roles of the A2AAR and has yielded promising therapeutic candidates for a range of human diseases. The continued application of structure-based drug design, coupled with sophisticated in vitro and in vivo pharmacological profiling, will undoubtedly lead to the next generation of A2AAR-targeted therapeutics.

References

The Role of A2A Adenosine Receptor (A2AAR) Antagonists in Neuroinflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including Multiple Sclerosis, Parkinson's Disease, and Alzheimer's Disease.[1] The process involves the activation of resident immune cells of the central nervous system (CNS), primarily microglia and astrocytes, leading to the release of pro-inflammatory mediators that can exacerbate neuronal damage.[1][2] The adenosine A2A receptor (A2AAR), a G-protein coupled receptor, has emerged as a key modulator of these inflammatory processes.[3] Under pathological conditions, A2AAR expression is often upregulated in glial cells, and its activation typically promotes a pro-inflammatory phenotype.[3][4] Consequently, the pharmacological blockade of A2AAR with selective antagonists represents a promising therapeutic strategy to mitigate neuroinflammation and confer neuroprotection.[5][6] This document provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental methodologies related to the role of A2AAR antagonists in neuroinflammation.

The A2AAR and its Signaling Pathway in Neuroinflammation

The A2AAR is highly expressed in the basal ganglia and is also found on various immune and CNS cells, including microglia, astrocytes, and vascular endothelial cells.[4][5] In physiological conditions, extracellular adenosine levels are low; however, following injury or inflammation, ATP is released from damaged cells and rapidly converted to adenosine, leading to increased A2AAR activation.[1]

A2AAR primarily couples to the Gs/G(olf) family of G-proteins. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[7] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately modulating the expression of genes involved in inflammation.[7] On microglia, this signaling cascade generally facilitates the release of pro-inflammatory cytokines and promotes the adoption of an amoeboid, activated morphology.[3][8]

Mechanism of A2AAR Antagonists in Attenuating Neuroinflammation

A2AAR antagonists exert their anti-inflammatory effects through several key mechanisms, primarily by preventing the consequences of A2AAR activation on glial and endothelial cells.

-

Suppression of Microglial Activation: In neuroinflammatory states, microglia upregulate A2AAR.[3] Antagonists block adenosine-mediated signaling, suppressing the M1-like pro-inflammatory phenotype. This leads to reduced production and release of inflammatory mediators such as TNF-α, IL-1β, IL-6, and nitric oxide.[1][9] Furthermore, A2AAR blockade can restore the motility of microglial processes, which is often impaired during chronic inflammation, allowing them to respond effectively to tissue damage.[10]

-

Modulation of Astrocyte Reactivity: A2AARs are also expressed on astrocytes and their activation can contribute to reactive astrogliosis. A2AAR antagonists can mitigate this response, thereby reducing the glial scar formation and modulating glutamate uptake, which helps prevent excitotoxicity.[4]

-

Preservation of Blood-Brain Barrier (BBB) Integrity: The A2AAR is expressed on the endothelial cells of the BBB and its activation increases BBB permeability.[11][12] This facilitates the infiltration of peripheral immune cells into the CNS, a key event in diseases like Multiple Sclerosis.[13][14] A2AAR antagonists have been shown to counteract this effect, preserving tight junction protein expression (e.g., claudin-5, occludin) and reducing immune cell trafficking into the brain parenchyma.[11][13]

Quantitative Data on the Efficacy of A2AAR Antagonists

The following tables summarize quantitative data from preclinical studies, demonstrating the anti-inflammatory effects of A2AAR antagonists.

Table 1: In Vitro Studies

| Cell Type | Inflammatory Stimulus | A2AAR Antagonist | Concentration | Measured Outcome | Result | Reference |

|---|---|---|---|---|---|---|

| Murine Microglia (N13) | Cytokine Cocktail (TNF-α, IL-1β, IFN-γ) | C2 (8-chloro-9-ethyl-2-phenethoxyadenine) | 10 nM | Cell Viability | Prevented inflammatory-induced decrease in cell viability. | [1][15] |

| Murine Microglia | LPS | SCH58261 | 100 nM | IL-1β Secretion | Suppression of IL-1β release. | [16] |

| Primary Astrocytes | Basic Fibroblast Growth Factor (bFGF) | SCH58261 | 1 µM | Astrocyte Proliferation | Prevention of bFGF-induced reactive astrogliosis. | [6] |

| Human Brain Endothelial Cells | Lexiscan (A2AAR Agonist) | SCH58261 | 1 µM | Transendothelial Electrical Resistance (TEER) | Abrogated agonist-induced decrease in TEER (increased permeability). |[12] |

Table 2: In Vivo Studies

| Animal Model | Disease | A2AAR Antagonist | Dosage | Measured Outcome | Result | Reference |

|---|---|---|---|---|---|---|

| C57BL/6J Mice | Chronic Periodontitis (P. gingivalis LPS) | SCH58261 | 0.1 mg/kg | Hippocampal TNF-α, IL-1β, IL-6 Levels | Significant decrease in all measured pro-inflammatory cytokines. | [9] |

| Wistar Rats | Systemic Inflammation (LPS) | SCH58261 | 1 mg/kg, i.c.v. | Hippocampal IL-1β Concentration | Prevented LPS-induced increase in IL-1β. | [17] |

| C57BL/6J Mice | Parkinson's Disease (MPTP) | Preladenant | 10 mg/kg | Microglial Process Displacement | Restored ability of activated microglia to respond to tissue damage. | [10] |

| Rats | Sleep Restriction | SCH58261 | 0.1 mg/kg | BBB Permeability (FITC-dextran) | Reverted sleep restriction-induced increase in BBB permeability. | [11] |

| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | MSX-2 | 10 mg/kg | CNS Lymphocyte Infiltration | Protected mice from disease development and associated CNS infiltration. |[13] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for studying the effects of A2AAR antagonists.

Protocol: In Vitro Assessment of Anti-Inflammatory Effects on Microglia

-

Cell Culture: Culture a murine or human microglial cell line (e.g., BV-2, N13) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Plating: Seed cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Replace the medium with serum-free medium. Add the A2AAR antagonist (e.g., SCH58261, ZM241385) at desired concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

-

Inflammatory Challenge: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove debris. Store at -80°C until analysis.

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure nitrite concentration in the supernatant using the Griess reagent assay.

-

Cytokines (TNF-α, IL-1β, IL-6): Quantify cytokine levels using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Cell Viability: Assess cell viability in the remaining attached cells using an MTT or PrestoBlue assay to rule out cytotoxicity of the antagonist.

Protocol: In Vivo LPS-Induced Neuroinflammation Model

-

Animals: Use adult male C57BL/6 mice (8-10 weeks old). Acclimate animals for at least one week with ad libitum access to food and water.

-

Drug Preparation: Dissolve the A2AAR antagonist (e.g., istradefylline) in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline).

-

Treatment Groups: Randomly assign mice to groups (n=8-10 per group):

-

Group 1: Vehicle + Saline

-

Group 2: Vehicle + LPS

-

Group 3: A2AAR Antagonist + LPS

-

-

Administration: Administer the A2AAR antagonist (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the inflammatory challenge.

-

Inflammatory Challenge: Administer LPS (1 mg/kg, i.p.) or an equal volume of sterile saline.

-

Tissue Collection: At a designated time point post-LPS injection (e.g., 4, 12, or 24 hours), euthanize the mice via transcardial perfusion with ice-cold PBS.

-

Brain Extraction: Rapidly dissect the brain and isolate specific regions (e.g., hippocampus, striatum). Snap-freeze tissue in liquid nitrogen for biochemical analysis or fix in 4% paraformaldehyde for immunohistochemistry.

-

Analysis:

-

qRT-PCR/ELISA: Homogenize brain tissue to measure mRNA or protein levels of inflammatory cytokines (TNF-α, IL-1β) and microglial markers (Iba1, CD11b).

-

Immunohistochemistry: Section the fixed brain tissue and perform staining for Iba1 to assess microglial activation and morphology.

-

Conclusion and Future Perspectives

The body of evidence strongly supports the role of A2AAR antagonists as potent modulators of neuroinflammation. By suppressing glial activation, preserving BBB integrity, and reducing the production of pro-inflammatory mediators, these compounds exhibit significant neuroprotective potential across various preclinical models of neurological disease. The approval of istradefylline for Parkinson's disease marks a critical milestone, validating the A2AAR as a therapeutic target.[18][19] Future research should focus on further elucidating the cell-specific roles of A2AAR in different disease contexts and advancing the development of next-generation antagonists with optimized pharmacokinetic and pharmacodynamic profiles for CNS disorders. Clinical trials exploring the disease-modifying potential of these antagonists in Alzheimer's disease and Multiple Sclerosis are a logical and highly anticipated next step.[4][20]

References

- 1. Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Microglia Adenosine A2A Receptors in Retinal and Brain Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Modulation of Microglial Activation by Adenosine A2a Receptor in Animal Models of Perinatal Brain Injury [frontiersin.org]

- 4. A2A Adenosine Receptor Antagonists in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Adenosine A2A Receptor Signaling in the Immunopathogenesis of Experimental Autoimmune Encephalomyelitis [frontiersin.org]

- 8. Adenosine A2A receptor mediates microglial process retraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Adenosine A2A receptor antagonism reverses inflammation-induced impairment of microglial process extension in a model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A2A Adenosine Receptor Antagonism Reverts the Blood-Brain Barrier Dysfunction Induced by Sleep Restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A2A adenosine receptor regulates the human blood brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A2A adenosine receptor signaling in lymphocytes and the central nervous system regulates inflammation during experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scitechdaily.com [scitechdaily.com]

- 15. Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulation of Microglial Activation by Adenosine A2a Receptor in Animal Models of Perinatal Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. A2AR antagonist treatment for multiple sclerosis: Current progress and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to A2A Adenosine Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

The A2A adenosine receptor (A2AAR), a G-protein coupled receptor (GPCR), has emerged as a compelling therapeutic target for a spectrum of neurological and inflammatory disorders, most notably Parkinson's disease. The development of potent and selective A2AAR antagonists has been a focal point of medicinal chemistry efforts for decades. This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the interaction of antagonists with the A2AAR, offering a valuable resource for the rational design of next-generation therapeutics.

Core Principles of A2AAR Antagonist Recognition

The binding of antagonists to the A2AAR is a nuanced interplay of molecular forces, primarily driven by hydrophobic interactions, hydrogen bonding, and π-π stacking within the receptor's binding pocket. While a diverse array of chemical scaffolds can exhibit A2AAR antagonism, several key pharmacophoric features are consistently observed:

-

Aromatic Core: A central, often heterocyclic, aromatic system is crucial for establishing π-π stacking interactions with key residues in the binding site, such as F168.

-

Hydrogen Bond Acceptors/Donors: Specific hydrogen bonds are critical for anchoring the ligand within the binding pocket. For instance, interactions with N253 are frequently observed.

-

Hydrophobic Moieties: The presence of hydrophobic groups contributes significantly to the overall binding affinity by engaging with hydrophobic pockets within the receptor.

-

Planarity: A generally flat molecular topology is favored, allowing for optimal insertion into the binding cleft.

Structure-Activity Relationship (SAR) Analysis of Key Scaffolds

The SAR of A2AAR antagonists can be broadly categorized into two main classes: xanthine-based and non-xanthine-based antagonists.

Xanthine Derivatives

Caffeine and theophylline are prototypical, non-selective xanthine-based adenosine receptor antagonists.[1] Extensive medicinal chemistry campaigns have explored modifications at various positions of the xanthine scaffold to enhance potency and selectivity for the A2AAR.

Table 1: Structure-Activity Relationship of Xanthine-Based A2AAR Antagonists

| Compound | R1 | R3 | R7 | 8-Position Substituent | hA2AAR Ki (nM) | Selectivity vs A1AR |

| Theophylline | CH3 | CH3 | H | H | >10,000 | - |

| Caffeine | CH3 | CH3 | CH3 | H | >10,000 | - |

| Istradefylline | C2H5 | CH3 | H | (E)-8-(3,4-dimethoxystyryl) | 2.2 | 72-fold |

| KW-6002 | C2H5 | CH3 | H | (E)-8-(3-hydroxy-4-methoxystyryl) | 1.3 | 100-fold |

| Compound A | n-propyl | CH3 | H | 3-chlorostyryl | 54 | 520-fold[2] |

| Compound B | n-propyl | CH3 | CH3 | 3,5-dimethoxystyryl | 24 | 110-fold[2] |

Data compiled from multiple sources.[2][3]

Key SAR Insights for Xanthines:

-

1- and 3-Positions: Small alkyl groups, such as methyl or ethyl, are generally well-tolerated.

-

7-Position: Small hydrophobic substituents are favored. Methyl substitution often increases A2A selectivity compared to an unsubstituted position.[2]

-

8-Position: This position is a critical determinant of potency and selectivity. Bulky and hydrophobic substituents, particularly styryl derivatives with specific substitution patterns on the phenyl ring (e.g., 3,4-dimethoxy), significantly enhance A2AAR affinity.[2][4]

Non-Xanthine Heterocycles

A diverse range of non-xanthine scaffolds have been developed as potent and selective A2AAR antagonists, overcoming some of the limitations associated with xanthine derivatives, such as off-target effects. These include pyrazolopyridines, triazolopyrimidines, and purine derivatives.[5][6]

Table 2: Structure-Activity Relationship of Non-Xanthine A2AAR Antagonists

| Compound | Scaffold | Key Substituents | hA2AAR Ki (nM) |

| ZM241385 | Triazolotriazine | Furan and aminoethylphenol groups | 0.5 - 2.0 |

| SCH 58261 | Pyrazolotriazolopyrimidine | Furan and ethyl groups | 1.2 |

| VER-6623 | Thieno[3,2-d]pyrimidine | - | 1.4[6] |

| VER-6947 | Purine | - | 1.1[6] |

| VER-7835 | Purine | - | 1.7[6] |

| ASP5854 | Pyrazinyl-pyridinone | 4-fluorophenyl and isopropyl groups | 1.76[7] |

Data compiled from multiple sources.[6][7]

Key SAR Insights for Non-Xanthines:

-

Core Heterocycle: The nature of the heterocyclic core is a primary determinant of the overall binding mode and potential for selectivity.

-

Exocyclic Amino Group: Many potent non-xanthine antagonists feature an exocyclic amino group that forms crucial hydrogen bonds within the binding site.

-

Aromatic Substituents: The presence and positioning of aromatic substituents are critical for achieving high affinity through π-π stacking and hydrophobic interactions.

Experimental Protocols

The determination of antagonist affinity and potency relies on robust and well-defined experimental assays. The following sections detail the methodologies for two key in vitro assays.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the A2AAR by competing with a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human A2AAR.

-

Radioligand: [3H]ZM241385 (a high-affinity A2AAR antagonist).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A2AAR antagonist (e.g., 10 µM ZM241385 or CGS-15943).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Serial dilutions of the antagonist to be tested.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Prepare cell membranes according to standard laboratory protocols. Determine protein concentration using a suitable method (e.g., BCA assay).[8]

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of cell membranes (typically 5-20 µg of protein).

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the test compound at various concentrations.

-

50 µL of [3H]ZM241385 (final concentration of ~1-2 nM).

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[9][10]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[8]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the A2AAR signaling cascade.

Materials:

-

Cell Line: HEK293 cells stably expressing the human A2AAR.

-

Agonist: A potent A2AAR agonist (e.g., NECA or CGS-21680).

-

Test Compounds: Serial dilutions of the antagonist to be tested.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or GloSensor).

-

Cell Culture Medium and Reagents.

-

Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX or rolipram) to prevent the degradation of cAMP.

Procedure:

-

Cell Culture and Plating: Culture the A2AAR-expressing cells according to standard protocols. Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.[11]

-

Pre-incubation with Antagonist: Remove the culture medium and wash the cells with assay buffer. Add the test compound at various concentrations to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.[12]

-

Agonist Stimulation: Add the A2AAR agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the concentration of the antagonist. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in A2AAR function and antagonist characterization is crucial for a comprehensive understanding.

Caption: A2A Adenosine Receptor Signaling Pathway.

Caption: General Workflow for A2AAR Antagonist SAR Studies.

Conclusion

The exploration of the structure-activity relationships of A2AAR antagonists has yielded a wealth of knowledge, enabling the design of highly potent and selective molecules. Both xanthine and non-xanthine scaffolds offer viable starting points for drug discovery, with specific substitutions playing a critical role in modulating affinity and selectivity. The detailed experimental protocols provided herein serve as a practical guide for researchers in the field. As our understanding of the A2AAR's structure and function continues to evolve, the principles of SAR will remain a cornerstone in the development of novel therapeutics targeting this important receptor.

References

- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NON-XANTHINE HETEROCYCLES: ACTIVITY AS ANTAGONISTS OF A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking | PLOS Computational Biology [journals.plos.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Use of the Triazolotriazine [3H]ZM 241385 as a Radioligand at Recombinant Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. resources.revvity.com [resources.revvity.com]

The Role of A2A Adenosine Receptor Antagonism in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic avenues. The adenosine A2A receptor (A2AAR) has emerged as a promising target due to its upregulation in the brains of AD patients and its critical role in modulating neuroinflammation, synaptic plasticity, and amyloid and tau pathology. This technical guide provides an in-depth overview of the rationale, preclinical evidence, and clinical landscape of A2AAR antagonists, with a focus on a representative selective antagonist, herein referred to as "A2AAR antagonist 1," for the advancement of AD research and drug development. Detailed experimental protocols and signaling pathways are provided to facilitate further investigation into this therapeutic strategy.

Introduction: The A2A Adenosine Receptor in Alzheimer's Disease

The A2A adenosine receptor, a G-protein coupled receptor, is predominantly expressed in the basal ganglia but is also found in other brain regions, including the hippocampus and cortex, which are critically affected in Alzheimer's disease. In the AD brain, there is a notable upregulation of A2AARs, contributing to the disease's progression through several mechanisms.[1][2] Activation of A2AARs is linked to the exacerbation of neuroinflammation, a key component of AD pathology.[1] Furthermore, A2AAR signaling can impair synaptic function and contribute to the cognitive deficits characteristic of the disease.[1][2] Consequently, the antagonism of A2AARs presents a compelling therapeutic strategy to mitigate these detrimental effects.

Mechanism of Action of A2AAR Antagonists in Alzheimer's Disease

A2AAR antagonists exert their neuroprotective effects through a multi-faceted mechanism of action:

-

Modulation of Neuroinflammation: A2AARs are expressed on microglia and astrocytes. Their activation promotes the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2] A2AAR antagonists can suppress this inflammatory cascade, thereby reducing neuroinflammation. A key pathway implicated in this process is the NLRP3 inflammasome, which is involved in the production of mature IL-1β and is modulated by A2AAR signaling.[3][4]

-

Reduction of Tau Hyperphosphorylation: Chronic activation of A2AARs has been shown to increase the hyperphosphorylation of tau protein, a hallmark of AD pathology leading to the formation of neurofibrillary tangles.[5] Blockade of these receptors can mitigate this pathological process.

-

Amelioration of Amyloid-Beta Pathology: Preclinical studies suggest that A2AAR antagonists can influence the processing of amyloid precursor protein (APP), leading to a reduction in the production of the toxic amyloid-beta (Aβ) 1-42 peptide.[6]

-

Improvement of Synaptic Function and Cognitive Performance: By reducing neuroinflammation and excitotoxicity, A2AAR antagonists can help restore synaptic function and improve cognitive performance in animal models of AD.[7][8]

Signaling Pathway of A2AAR-Mediated Neuroinflammation

The following diagram illustrates the signaling cascade initiated by A2AAR activation, leading to a neuroinflammatory response.

Preclinical Evidence for this compound

Numerous preclinical studies utilizing animal models of Alzheimer's disease have demonstrated the therapeutic potential of A2AAR antagonists. These studies have consistently shown improvements in cognitive function and reductions in key pathological markers.

Table 1: In Vitro Profile of Representative A2AAR Antagonists

| Compound | Target | Binding Affinity (Ki) | Functional Assay (IC50/EC50) | Reference |

| Istradefylline | Human A2AAR | 2.2 nM | - | [6] |

| SCH 58261 | Rat A2AAR | 1.3 nM | - | [9] |

| MSX-3 | Mouse A2AAR | 1.9 nM | - | [6] |

Table 2: Preclinical Efficacy of A2AAR Antagonists in Alzheimer's Disease Models

| Antagonist | Animal Model | Dosage | Key Findings | Reference |

| Istradefylline | hAPP J20 Mice | ≤ 10 mg/kg/day | Enhanced spatial memory and habituation. | [7][8] |

| MSX-3 | APPswe/PS1dE9 Mice | Not specified | Prevented memory deficits; significant decrease in cortical Aβ1-42 levels. | [6] |

| Caffeine | APPsw Mice | Not specified | Reduced brain soluble Aβ. | [6] |

| SCH 58261 | Aβ1-42-induced AD Mice | Not specified | Ameliorated cognitive deficits; decreased Aβ and tau hyperphosphorylation. | [10] |

Clinical Development of A2AAR Antagonists for Alzheimer's Disease

The clinical development of A2AAR antagonists for Alzheimer's disease is still in its early stages. However, the approval and use of istradefylline (Nourianz®) for Parkinson's disease provides a strong foundation for its potential repurposing for AD.[11] A phase 2 clinical trial is currently underway to evaluate the effects of istradefylline on cognition in individuals with Parkinson's disease who also have cognitive impairment.[11][12] The outcomes of this trial will be highly informative for the potential application of A2AAR antagonists in the Alzheimer's patient population.

Table 3: Ongoing Clinical Trials of A2AAR Antagonists with Cognitive Endpoints

| Antagonist | Phase | Indication | Primary Outcome Measures | Status | NCT Number |

| Istradefylline | 2 | Parkinson's Disease with Cognitive Impairment | Change in cognitive assessment scores | Recruiting | NCT0523A542 |

Detailed Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to evaluate the efficacy of A2AAR antagonists in preclinical models of Alzheimer's disease.

Morris Water Maze for Assessment of Spatial Learning and Memory

The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.

Protocol:

-

Apparatus: A circular pool (120-180 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. The pool is surrounded by various distal visual cues.

-

Acquisition Phase (5-7 days):

-

Mice are given four trials per day.

-

For each trial, the mouse is gently placed into the water at one of four randomized starting positions, facing the pool wall.

-

The mouse is allowed to swim freely for 60-90 seconds to find the hidden platform.

-

If the mouse fails to find the platform within the allotted time, it is gently guided to it.

-

The mouse is allowed to remain on the platform for 15-30 seconds before being removed, dried, and returned to its home cage.

-

The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

The escape platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

-

Experimental Workflow for Preclinical Evaluation of this compound

ELISA for Quantification of Pro-inflammatory Cytokines in Brain Tissue

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying protein levels, including cytokines, in tissue homogenates.

Protocol:

-

Brain Tissue Homogenization:

-

Harvest the hippocampus and cortex from the mouse brain.

-

Homogenize the tissue in ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the total protein concentration using a BCA protein assay.

-

-

ELISA Procedure (using a commercial kit for TNF-α, IL-1β, or IL-6):

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add standards and brain homogenate samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add the substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

-

Quantitative Real-Time PCR for Cytokine mRNA Expression

Quantitative Real-Time PCR (qRT-PCR) is used to measure the expression levels of specific genes, such as those encoding for inflammatory cytokines.

Protocol:

-

RNA Extraction:

-

Extract total RNA from brain tissue (hippocampus and cortex) using a commercial RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Prepare the PCR reaction mixture containing cDNA template, forward and reverse primers for the target cytokine gene (e.g., Tnf-α, Il-1β, Il-6) and a reference gene (e.g., Gapdh, Actb), and a fluorescent dye (e.g., SYBR Green).

-

Perform the qRT-PCR using a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the treatment and control groups, normalized to the reference gene.

-

Conclusion and Future Directions

The antagonism of the A2A adenosine receptor represents a highly promising and mechanistically diverse therapeutic strategy for Alzheimer's disease. Preclinical evidence strongly supports the ability of A2AAR antagonists to mitigate key aspects of AD pathology, including neuroinflammation, tau hyperphosphorylation, and amyloid-beta burden, leading to improved cognitive function. While clinical data in the AD population is still emerging, the established safety profile of istradefylline in Parkinson's disease provides a solid foundation for future clinical investigations.

Future research should focus on:

-

Conducting well-designed clinical trials to evaluate the efficacy of selective A2AAR antagonists on cognitive and biomarker endpoints in patients with early-stage Alzheimer's disease.

-

Identifying and validating biomarkers to predict which patients are most likely to respond to A2AAR antagonist therapy.

-

Further elucidating the downstream signaling pathways affected by A2AAR antagonism to identify additional therapeutic targets.

The continued investigation of A2AAR antagonists holds the potential to deliver a novel and effective disease-modifying therapy for Alzheimer's disease.

References

- 1. A2A Adenosine Receptor Antagonists in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Decreased levels of intrathecal interleukin 1 receptor antagonist in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Beneficial Effect of a Selective Adenosine A2A Receptor Antagonist in the APPswe/PS1dE9 Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 5. Istradefylline reduces memory deficits in aging mice with amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Istradefylline reduces memory deficits in aging mice with amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytokine expression patterns predict suppression of vulnerable neural circuits in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Istradefylline for Parkinson's Disease with Cognitive Impairment · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 9. Istradefylline for Parkinson Disease With Cognitive Impairment | Clinical Research Trial Listing [centerwatch.com]

- 10. The Use of Real-Time Reverse Transcriptase PCR for the Quantification of Cytokine Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gene-quantification.de [gene-quantification.de]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Adenosine A2A Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core signaling pathways of the adenosine A2A receptor (A2AR), a critical G protein-coupled receptor (GPCR) involved in a myriad of physiological processes. This document details the canonical and non-canonical signaling cascades, presents quantitative data for key ligands, and offers detailed protocols for essential experimental procedures.

Core Signaling Pathways of the Adenosine A2A Receptor

The adenosine A2A receptor is a prototypical Gs-coupled receptor.[1] Its activation by endogenous adenosine or synthetic agonists initiates a cascade of intracellular events, primarily aimed at increasing cyclic adenosine monophosphate (cAMP) levels.[2] However, the signaling repertoire of the A2AR extends beyond this canonical pathway to include non-Gαs-mediated and G protein-independent signaling.

The Canonical Gs-cAMP-PKA Pathway

The most well-characterized signaling pathway for the A2A receptor involves its coupling to the stimulatory G protein, Gs.[2] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs). This activation leads to the dissociation of the Gαs-GTP complex from the βγ-subunits. The liberated Gαs-GTP then activates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cAMP.[2]

The subsequent rise in intracellular cAMP concentration activates Protein Kinase A (PKA). PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits releases the active catalytic subunits, which then phosphorylate a variety of downstream target proteins on serine and threonine residues. A key substrate of PKA is the cAMP response element-binding protein (CREB), a transcription factor that, upon phosphorylation, binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their expression.

Non-Canonical Signaling Pathways

In addition to the canonical Gs-cAMP pathway, the A2A receptor can engage in other signaling cascades, often referred to as non-canonical pathways. These can be either G protein-dependent or independent.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: A2AR activation has been shown to induce the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4] This can occur through both PKA-dependent and PKA-independent mechanisms. In some cell types, PKA can phosphorylate and activate the proto-oncogene tyrosine-protein kinase Src, which in turn can activate the Ras-Raf-MEK-ERK cascade.

-

G Protein-Independent Signaling: Emerging evidence suggests that the A2A receptor can also signal independently of G proteins, primarily through the recruitment of β-arrestins. Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins can bind to the receptor. This not only desensitizes the receptor to further G protein activation but also initiates a second wave of signaling by acting as a scaffold for other signaling proteins, including components of the MAPK cascade.

Quantitative Data for A2A Receptor Ligands

The following tables summarize the binding affinities (Ki) of selected agonists and antagonists for the human adenosine A2A receptor, as well as the potencies (EC50) of agonists in stimulating cAMP accumulation.

Table 1: Binding Affinities (Ki) of A2A Receptor Agonists and Antagonists

| Compound | Type | Ki (nM) | Reference |

| Adenosine | Agonist | 20 | [5] |

| NECA | Agonist | 28 | [6] |

| CGS 21680 | Agonist | 55 | [6] |

| Regadenoson | Agonist | 1.3 | [7] |

| ZM241385 | Antagonist | 0.6 | [8] |

| Istradefylline | Antagonist | 2.2 | [9] |

| Caffeine | Antagonist | 25,000 | [9] |

| Theophylline | Antagonist | 13,000 | [9] |

Table 2: Agonist Potency (EC50) for cAMP Accumulation

| Agonist | EC50 (nM) | Cell Type | Reference |

| NECA | 27.5 | HiTSeeker ADORA2A Cell Line | [1] |

| Adenosine | 12,800 | Olfactory Bulb Astrocytes | [10] |

| LUF5834 | 56.2 | High-expressing A2AR cells | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize A2A receptor signaling.

Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound for the A2A receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the human A2A receptor

-

Radioligand: [3H]ZM241385 (antagonist) or [3H]CGS 21680 (agonist)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: 10 µM NECA

-

Test compounds at various concentrations

-

96-well filter plates (e.g., GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare cell membranes expressing the A2A receptor.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer

-

50 µL of radioligand at a final concentration close to its Kd value (e.g., 1 nM [3H]ZM241385).

-

50 µL of test compound at various concentrations or vehicle (for total binding) or 10 µM NECA (for non-specific binding).

-

50 µL of cell membrane suspension (typically 5-20 µg of protein per well).

-

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.[6]

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filter plate at 50°C for 30 minutes.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of a test compound to stimulate or inhibit cAMP production via the A2A receptor.

Materials:

-

Cells expressing the human A2A receptor (e.g., HEK293 or CHO cells)

-

Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[12]

-

Test agonists or antagonists at various concentrations

-

Forskolin (a direct adenylyl cyclase activator)

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

-

384-well plate

Procedure:

-

Seed cells in a 384-well plate and grow to confluency.

-

On the day of the assay, remove the growth medium and replace it with stimulation buffer.

-

For agonist testing: Add test compounds at various concentrations to the wells.

-

For antagonist testing: Pre-incubate the cells with various concentrations of the antagonist for 15-30 minutes, then add a fixed concentration of an A2A receptor agonist (e.g., the EC80 concentration of NECA).[12]

-

Incubate the plate at room temperature for 30 minutes.[12]

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the cAMP levels using a plate reader compatible with the detection kit.

-

Generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists).

ERK1/2 Phosphorylation Western Blot

This protocol assesses the activation of the MAPK/ERK pathway downstream of A2A receptor activation.

Materials:

-

Cells expressing the A2A receptor

-

Serum-free medium

-

A2A receptor agonist (e.g., CGS 21680)

-

Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking Buffer: 5% BSA in TBST

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-12 hours prior to the experiment.

-

Stimulate the cells with the A2A receptor agonist at various concentrations and for different time points (e.g., 5, 10, 15, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[13]

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Add the chemiluminescent substrate and capture the image using an imaging system.

-

Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.

-

Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.

Conclusion

The adenosine A2A receptor represents a complex and multifaceted signaling hub. While the canonical Gs-cAMP pathway is a major route of signal transduction, the existence of non-canonical pathways and interactions with other signaling molecules underscores the intricate nature of A2AR function. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for the successful development of novel therapeutics targeting this important receptor.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. Characterization of ERK1/2 signalling pathways induced by adenosine receptor subtypes in newborn rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. arborassays.com [arborassays.com]

- 9. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]

- 10. news-medical.net [news-medical.net]

- 11. youtube.com [youtube.com]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Western blot protocol | Abcam [abcam.com]

A Technical Guide to the Preclinical Evaluation of Novel A₂ₐ Adenosine Receptor (A₂ₐR) Antagonists

Audience: Researchers, scientists, and drug development professionals.

Introduction: The A₂ₐ adenosine receptor (A₂ₐR), a G-protein-coupled receptor, is a critical regulator in various physiological and pathological processes. Its high expression in the basal ganglia has made it a key target for treating Parkinson's disease. More recently, the A₂ₐR's role in modulating immune responses within the tumor microenvironment (TME) has positioned it as a promising target for cancer immunotherapy.[1][2][3][4] In the TME, high concentrations of extracellular adenosine, produced under hypoxic conditions, bind to A₂ₐRs on immune cells like CD8+ T cells and Natural Killer (NK) cells, leading to immunosuppression.[1][3] Antagonists that block this interaction can reverse this suppression and enhance antitumor immunity, making them a focal point of intensive preclinical research.[1][5][6]

This technical guide provides an in-depth overview of the core preclinical methodologies and data evaluation for novel A₂ₐR antagonists, focusing on in vitro characterization, in vivo efficacy models, and pharmacokinetic profiling.

Section 1: In Vitro Characterization

The initial phase of preclinical assessment involves characterizing the antagonist's interaction with the A₂ₐR at the molecular and cellular levels. Key experiments include binding affinity and functional antagonism assays.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[7] Competitive binding assays, in particular, are used to measure the affinity (expressed as the inhibition constant, Ki) of a novel unlabeled antagonist by its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a novel antagonist for the human A₂ₐR.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably overexpressing the human A₂ₐR, such as HEK-293 or CHO cells.[8][9]

-

Assay Components:

-

Radioligand: A specific A₂ₐR radioligand, such as [³H]-CGS 21680 or [³H]-ZM-241385, is used at a fixed concentration (typically near its Kd value).[4][9][10]

-

Test Compound: The novel antagonist is prepared in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known, non-radioactive ligand (e.g., 10 µM NECA) is used to determine non-specific binding.[9][10]

-

-

Incubation: The membrane preparation, radioligand, and test compound (or buffer/non-specific control) are incubated together in an appropriate buffer (e.g., Tris-HCl with MgCl₂) to reach equilibrium.[9] Incubation is typically performed at 25°C for 60-120 minutes.[9][10]

-

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[7]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[8]

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of antagonist that inhibits 50% of specific radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: cAMP Accumulation Assay

A₂ₐR is canonically coupled to the Gs protein, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[11][12] Functional antagonist activity is determined by the compound's ability to block agonist-induced cAMP production.

Objective: To quantify the functional potency (IC₅₀) of a novel antagonist in blocking A₂ₐR signaling.

Methodology:

-

Cell Plating: HEK-293 cells stably expressing the human A₂ₐR are plated in 96- or 384-well plates and grown overnight.[13]

-

Pre-incubation: Cells are pre-incubated with various concentrations of the novel antagonist in the presence of a phosphodiesterase (PDE) inhibitor like IBMX or Rolipram to prevent cAMP degradation.[13][14]

-

Agonist Stimulation: A fixed concentration of an A₂ₐR agonist (e.g., CGS 21680 or NECA) is added to stimulate cAMP production.[13] The concentration is typically the agonist's EC₈₀ to ensure a robust signal.

-

Lysis and Detection: After incubation (e.g., 60 minutes at 37°C), the cells are lysed, and the intracellular cAMP concentration is measured.[13] Common detection methods include HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA-based kits.[15][16]

-

Data Analysis: The results are plotted as a dose-response curve, and the IC₅₀ value is calculated, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.

A₂ₐR Signaling Pathway

Activation of the A₂ₐR by its endogenous ligand, adenosine, initiates a well-defined signaling cascade. The receptor couples to a Gs protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cAMP.[12] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[11][12] This pathway is central to the immunosuppressive effects of adenosine.

Quantitative Data Summary: In Vitro Profiling

The table below summarizes in vitro data for several well-characterized A₂ₐR antagonists, providing a benchmark for novel compounds.

| Compound | A₂ₐR Ki (nM) | Selectivity vs. A₁AR (fold) | Selectivity vs. A₂B AR (fold) | Functional IC₅₀ (nM) |

| ZM-241385 | 0.8[1] | 318[1] | 62[1] | 54[1] |

| SCH-58261 | 0.6[1] | 478[1] | 8351[1] | 17[1] |

| PBF-509 | 12[1] | 208[1] | 83[1] | 72.8[1] |

Section 2: In Vivo Efficacy Evaluation

Following in vitro characterization, promising candidates are advanced to in vivo models to assess their therapeutic efficacy. The choice of model depends on the intended therapeutic indication, such as Parkinson's disease or cancer.

Experimental Protocol: Haloperidol-Induced Catalepsy (Parkinson's Disease Model)

This model is widely used to screen for antiparkinsonian activity. Haloperidol, a dopamine D₂ receptor antagonist, induces catalepsy (a state of immobility) in rodents, which can be reversed by A₂ₐR antagonists.[17]

Objective: To evaluate the ability of a novel A₂ₐR antagonist to reverse motor deficits.

Methodology:

-

Animals: Male rats or mice are used.

-

Acclimation: Animals are acclimated to the testing environment.

-

Drug Administration: The novel A₂ₐR antagonist (or vehicle control) is administered, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

-

Catalepsy Induction: After a set pre-treatment time (e.g., 30-60 minutes), haloperidol is administered (e.g., 1 mg/kg, i.p.) to induce catalepsy.[17]

-

Catalepsy Measurement: At various time points post-haloperidol injection, catalepsy is measured. A common method is the bar test, where the animal's forepaws are placed on a raised horizontal bar. The latency to remove both paws from the bar is recorded, with a maximum cutoff time (e.g., 180 seconds).

-

Data Analysis: The duration of catalepsy in the antagonist-treated group is compared to the vehicle-treated group. A significant reduction in cataleptic behavior indicates potential antiparkinsonian efficacy.

Experimental Protocol: Syngeneic Tumor Model (Immuno-Oncology)

Syngeneic mouse tumor models, which use immunocompetent mice, are essential for evaluating immunotherapies. The antagonist's ability to inhibit tumor growth, both as a monotherapy and in combination with checkpoint inhibitors (e.g., anti-PD-1), is assessed.

Objective: To determine the antitumor efficacy of a novel A₂ₐR antagonist.

Methodology:

-

Animals: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are used.

-

Tumor Implantation: Mouse cancer cells (e.g., MC38 colon adenocarcinoma or B16F10 melanoma) are implanted subcutaneously into the flank of the mice.

-

Treatment Initiation: When tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment groups (e.g., Vehicle, Novel Antagonist, Anti-PD-1, Combination).[18]

-

Dosing: The novel antagonist is administered according to a predetermined schedule (e.g., once or twice daily, orally). Checkpoint inhibitors are typically given i.p. once or twice a week.

-

Monitoring: Tumor volume is measured regularly (e.g., every 3 days) using calipers. Animal body weight and general health are also monitored.[18]

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumors may be harvested for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

-

Data Analysis: Tumor growth curves are plotted for each group. Key metrics include tumor growth inhibition (TGI) and statistical significance between groups.

Preclinical Evaluation Workflow

The progression of a novel A₂ₐR antagonist from initial discovery to in vivo testing follows a structured workflow designed to identify the most promising candidates for clinical development.

Section 3: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a novel antagonist is crucial. Pharmacokinetic studies determine the drug's exposure and half-life, which informs dosing regimens for in vivo efficacy and toxicology studies.

Experimental Protocol: Rodent Pharmacokinetic Study

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) of a novel antagonist.

Methodology:

-

Animals: Male rats or mice are used.

-

Dosing: The compound is administered via the intended clinical route (e.g., oral gavage) and intravenously (IV) to determine bioavailability.

-

Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Sample Processing: Plasma is separated from the blood samples.

-

Bioanalysis: The concentration of the antagonist in the plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Plasma concentration-time profiles are generated. Non-compartmental analysis is used to calculate key PK parameters.

Quantitative Data Summary: Pharmacokinetic Parameters

The following table presents example PK data for a hypothetical novel antagonist, KW-6356, in healthy human volunteers.[19]

| Compound | Dose (mg) | Route | Tmax (hr) | Cmax (ng/mL) | t½ (hr) |

| KW-6356 | 1-60 (single) | Oral | - | - | 18.4 - 43.1[19] |

| KW-6356 | 24 (multiple) | Oral | - | - | - |

Note: Specific Cmax and Tmax values are dose-dependent. The data for KW-6356 is from human clinical studies but illustrates the type of parameters measured.[19][20]

Section 4: Mechanism of Action in Immuno-Oncology

In the tumor microenvironment, the mechanism of action for A₂ₐR antagonists involves reversing adenosine-mediated immunosuppression to restore the function of effector immune cells.

Logical Relationship: A₂ₐR Blockade in the Tumor Microenvironment

High metabolic activity and hypoxia in solid tumors lead to the extracellular accumulation of ATP, which is converted to immunosuppressive adenosine by ectonucleotidases CD39 and CD73.[3] Adenosine then binds to A₂ₐRs on T cells and NK cells, raising intracellular cAMP levels. This signaling cascade inhibits T-cell receptor (TCR) activation, reduces proliferation, and suppresses the secretion of cytotoxic molecules like interferon-gamma (IFN-γ) and granzymes.[1] A₂ₐR antagonists physically block adenosine from binding to the receptor, thereby preventing the downstream immunosuppressive signaling and restoring the antitumor functions of these immune cells.[1][6]

References

- 1. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 6. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 15. innoprot.com [innoprot.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor | PLOS One [journals.plos.org]

- 19. Safety, Tolerability, and Pharmacokinetics of the Novel Adenosine A2A Antagonist/Inverse Agonist KW-6356 Following Single and Multiple Oral Administration in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Population Pharmacokinetics of the Novel Adenosine A2A Antagonist/Inverse Agonist KW-6356 and Its Active Metabolite Following Single and Multiple Oral Administration in Healthy Individuals and Patients with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to A2A Adenosine Receptor (A2AAR) Antagonists in Cancer Immunotherapy Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role and application of A2A adenosine receptor (A2AAR) antagonists in preclinical cancer immunotherapy models. It covers the core signaling pathways, summarizes key quantitative data from preclinical studies, details common experimental protocols, and provides visual representations of these concepts.

Introduction: The Adenosine Axis in the Tumor Microenvironment

In the tumor microenvironment (TME), high levels of extracellular adenosine act as a potent immunosuppressive molecule.[1][2] This accumulation is often a result of hypoxia and cell damage, which leads to the release of ATP and its subsequent conversion to adenosine by ectonucleotidases CD39 and CD73. Adenosine exerts its immunosuppressive effects by binding to adenosine receptors on immune cells, with the A2A receptor being a primary mediator of these effects.[1][3]

Activation of A2AAR on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells, leads to an increase in intracellular cyclic AMP (cAMP).[1] This signaling cascade ultimately blunts the anti-tumor immune response by inhibiting T cell activation, proliferation, and cytokine release, as well as suppressing the cytotoxic functions of NK cells.[4] A2AAR antagonists are a class of small molecules designed to block this interaction, thereby "releasing the brakes" on the anti-tumor immune response and promoting tumor cell destruction.[1][5]

A2AAR Signaling Pathway and Mechanism of Antagonist Action

The A2AAR is a G-protein-coupled receptor (GPCR) that, upon binding to adenosine, activates adenylyl cyclase, leading to increased intracellular cAMP levels. This initiates a signaling cascade that dampens immune cell function. A2AAR antagonists competitively bind to the receptor, preventing adenosine from binding and thereby inhibiting this immunosuppressive signaling pathway.

Caption: A2AAR Signaling Pathway and Antagonist Inhibition.

Quantitative Data from Preclinical Studies

Numerous preclinical studies have demonstrated the efficacy of A2AAR antagonists in various cancer models. These antagonists have been evaluated as monotherapies and in combination with other immunotherapies, such as immune checkpoint inhibitors.[1] The following tables summarize key quantitative data from representative studies.

Table 1: Binding Affinities of Common A2AAR Antagonists

| Compound | A2AAR Ki (nM) | Selectivity vs. A1AR | Reference |

| ZM241385 | 1.4 | High | [3] |

| Istradefylline | 2.2 | High | [3] |

| SCH58261 | 1.1 | High | [3] |

| Ciforadenant (CPI-444) | Not Reported | High | [3] |

| NIR178 (Taminadenant) | Not Reported | High | [6] |

| AZD4635 | Not Reported | High | [6] |

Ki (Inhibitor Constant) is a measure of binding affinity. A lower Ki indicates a higher affinity.

Table 2: In Vivo Efficacy of A2AAR Antagonists in Mouse Models

| Antagonist | Cancer Model | Treatment | Key Findings | Reference |

| SCH58261 | HNSCC | Monotherapy | ↑ Tumor-infiltrating CD8+ T cells, ↑ IFN-γ and TNF-α expression | [3] |

| ZM241385 | Melanoma, Breast Cancer | Combination with anti-CTLA4 | Enhanced tumor growth inhibition and antitumor immune responses | [1] |

| A2AR Antagonist | Breast Cancer, Melanoma | Monotherapy | Enhanced NK cell maturation and cytotoxic function, reduced metastasis | [7] |

| A2AR Antagonist | Melanoma, Breast Cancer | Combination with anti-PD-1 | Superior reduction in metastatic burden and prolonged survival compared to monotherapy | [7] |

Experimental Protocols in A2AAR Antagonist Research

The evaluation of A2AAR antagonists in cancer immunotherapy models involves a range of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments.

In Vivo Syngeneic Mouse Tumor Models

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of an A2AAR antagonist in a mouse model.

Objective: To determine the effect of an A2AAR antagonist, alone or in combination with other therapies, on tumor growth and the tumor immune microenvironment.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6)

-

Tumor cell line compatible with the mouse strain (e.g., B16 melanoma, MC38 colon adenocarcinoma)

-

A2AAR antagonist

-

Phosphate-buffered saline (PBS) or other appropriate vehicle

-

Calipers for tumor measurement

-

Flow cytometry antibodies for immune cell profiling

Procedure:

-

Tumor Cell Culture: Culture the selected tumor cell line under standard conditions.

-

Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Animal Randomization: Randomly assign mice to treatment groups (e.g., Vehicle, A2AAR antagonist, anti-PD-1, A2AAR antagonist + anti-PD-1).

-

Treatment Administration: Administer the A2AAR antagonist and other therapies according to the desired dosing schedule (e.g., daily oral gavage for the antagonist, intraperitoneal injection for antibodies).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest tumors and spleens.

-

Immune Profiling: Prepare single-cell suspensions from tumors and spleens for analysis by flow cytometry to quantify different immune cell populations (e.g., CD8+ T cells, regulatory T cells, NK cells) and their activation status.

Caption: In Vivo Syngeneic Mouse Model Workflow.

In Vitro T Cell Activation Assays

Objective: To assess the ability of an A2AAR antagonist to reverse adenosine-mediated suppression of T cell activation.

Materials:

-

Primary human or mouse T cells

-

A2AAR antagonist

-

Adenosine or a stable analog (e.g., NECA)

-

T cell activation stimuli (e.g., anti-CD3/CD28 antibodies)

-

Cytokine detection assay (e.g., ELISA for IFN-γ)

-

Proliferation assay (e.g., CFSE dilution)

Procedure:

-

T Cell Isolation: Isolate T cells from peripheral blood or spleens.

-

Cell Plating: Plate the isolated T cells in a culture plate pre-coated with anti-CD3 antibodies.

-